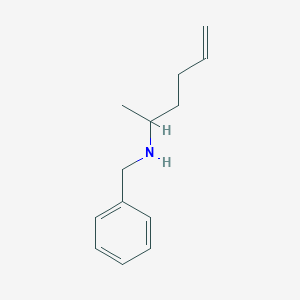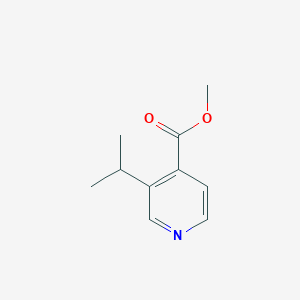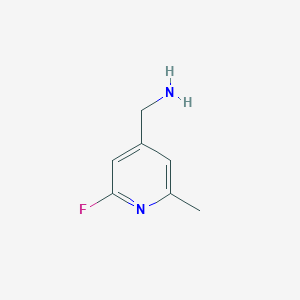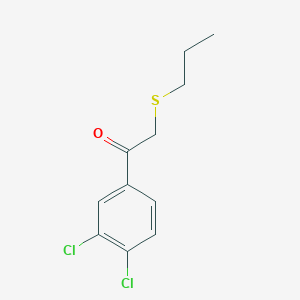
1-(3,4-Dichlorophenyl)-2-(propylthio)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dichlorophenyl)-2-(propylthio)ethan-1-one is an organic compound characterized by the presence of a dichlorophenyl group and a propylthio group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-2-(propylthio)ethan-1-one typically involves the reaction of 3,4-dichlorobenzaldehyde with propylthiol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, followed by oxidation to yield the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-2-(propylthio)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of the corresponding alcohol or thiol, depending on the reducing agent used.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alkoxides, and thiolates.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-2-(propylthio)ethan-1-one has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-2-(propylthio)ethan-1-one involves its interaction with specific molecular targets. The dichlorophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The propylthio group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may modulate various biochemical processes.
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)-2-(propylthio)ethan-1-one can be compared with other similar compounds, such as:
1-(3,4-Dichlorophenyl)-2-(methylthio)ethan-1-one: This compound has a methylthio group instead of a propylthio group, which may affect its reactivity and biological activity.
1-(3,4-Dichlorophenyl)-2-(ethylthio)ethan-1-one: The ethylthio group provides different steric and electronic properties compared to the propylthio group.
1-(3,4-Dichlorophenyl)-2-(butylthio)ethan-1-one: The butylthio group introduces additional steric hindrance, potentially altering the compound’s interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12Cl2OS |
|---|---|
Molecular Weight |
263.2 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-2-propylsulfanylethanone |
InChI |
InChI=1S/C11H12Cl2OS/c1-2-5-15-7-11(14)8-3-4-9(12)10(13)6-8/h3-4,6H,2,5,7H2,1H3 |
InChI Key |
YARDUQODLBMOMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCSCC(=O)C1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B13649265.png)
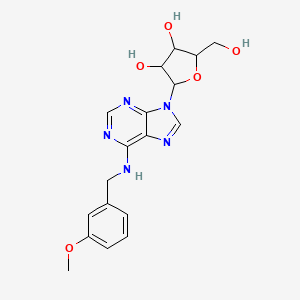

![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,3-thiadiazole](/img/structure/B13649291.png)
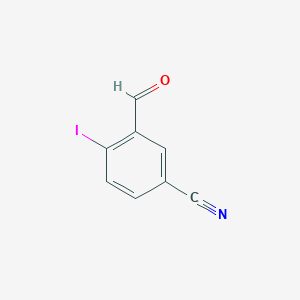
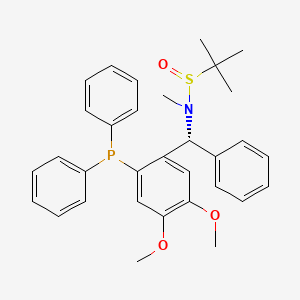
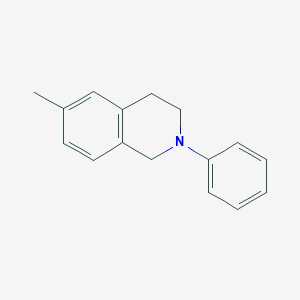
![3-(Spiro[2.2]pentan-1-yl)propiolic acid](/img/structure/B13649315.png)
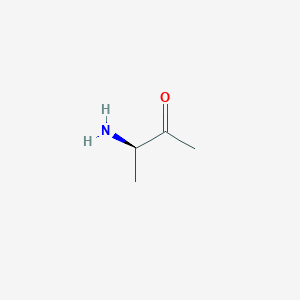
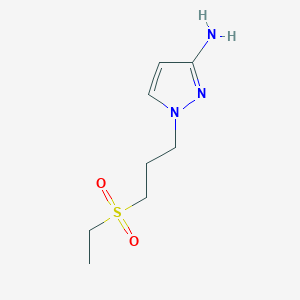
![2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid](/img/structure/B13649326.png)
